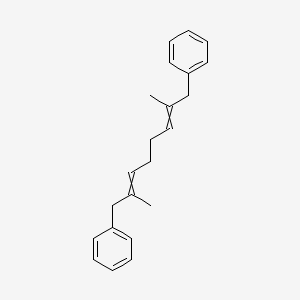
1,1'-(2,7-Dimethylocta-2,6-diene-1,8-diyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(2,7-Dimethylocta-2,6-diene-1,8-diyl)dibenzene is an organic compound characterized by its unique structure, which includes a central octadiene chain with two benzene rings attached at either end
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,7-Dimethylocta-2,6-diene-1,8-diyl)dibenzene typically involves the reaction of 2,7-dimethylocta-2,6-diene-1,8-diyl with benzene derivatives under specific conditions. One common method involves the use of a catalyst, such as ruthenium complexes, to facilitate the reaction . The reaction conditions often include elevated temperatures and the presence of a solvent to ensure proper mixing and reaction progression.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
1,1’-(2,7-Dimethylocta-2,6-diene-1,8-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1,1’-(2,7-Dimethylocta-2,6-diene-1,8-diyl)dibenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-(2,7-Dimethylocta-2,6-diene-1,8-diyl)dibenzene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylocta-2,7-diene-1,6-diol: A related compound with similar structural features but different functional groups.
(E)-8-Hydroxylinalool: Another structurally related compound with distinct chemical properties.
Uniqueness
1,1’-(2,7-Dimethylocta-2,6-diene-1,8-diyl)dibenzene is unique due to its specific arrangement of benzene rings and the central octadiene chain. This structure imparts unique chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
82720-04-5 |
|---|---|
Molecular Formula |
C22H26 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
(2,7-dimethyl-8-phenylocta-2,6-dienyl)benzene |
InChI |
InChI=1S/C22H26/c1-19(17-21-13-5-3-6-14-21)11-9-10-12-20(2)18-22-15-7-4-8-16-22/h3-8,11-16H,9-10,17-18H2,1-2H3 |
InChI Key |
WBGUYHXLIXFIMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC=C(C)CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


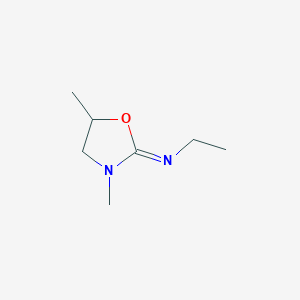
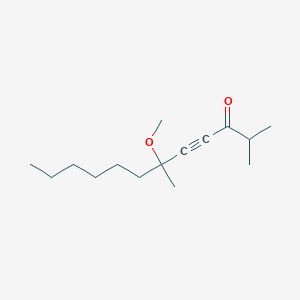

![2,4,6-Tris[(dibutylamino)methyl]phenol](/img/structure/B14420639.png)

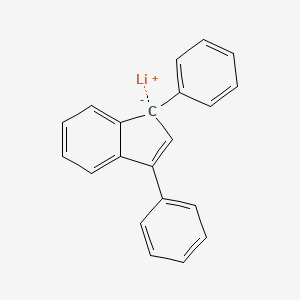
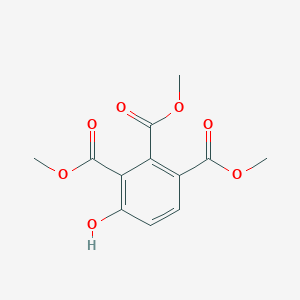
![1-[(2-Carboxy-4-phenylbutyl)(ethyl)carbamoyl]-L-proline](/img/structure/B14420648.png)

![N-{5-Amino-2-[(E)-(3-hydroxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B14420666.png)

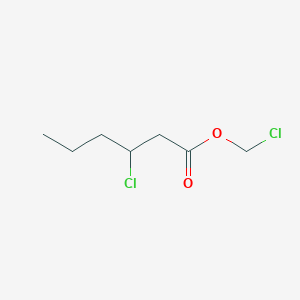
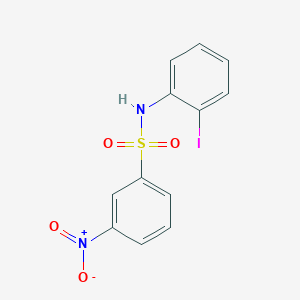
![Phosphine, dicyclohexyl[3-(phenylphosphino)propyl]-](/img/structure/B14420701.png)
